molecular formula C9H17NO4 B11998896 2-Amino-5-butoxy-5-oxopentanoic acid CAS No. 7391-23-3

2-Amino-5-butoxy-5-oxopentanoic acid

Cat. No.: B11998896
CAS No.: 7391-23-3
M. Wt: 203.24 g/mol
InChI Key: JFAZZPLICZBUFT-UHFFFAOYSA-N
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Description

2-Amino-5-butoxy-5-oxopentanoic acid is a derivative of glutamic acid It is a compound of interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-butoxy-5-oxopentanoic acid typically involves the esterification of glutamic acid. The reaction conditions often include the use of butanol and a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-butoxy-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the butoxy group to a carboxyl group, forming a more oxidized derivative.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Amino-5-carboxy-5-oxopentanoic acid.

    Reduction: Formation of 2-Amino-5-butoxy-5-hydroxypentanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-5-butoxy-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-butoxy-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. As a derivative of glutamic acid, it can interact with enzymes involved in amino acid metabolism. It may also influence the secretion of anabolic hormones and supply fuel during exercise, contributing to its ergogenic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-oxopentanoic acid: Lacks the butoxy group, making it less hydrophobic.

    2-Amino-5-methoxy-5-oxopentanoic acid: Contains a methoxy group instead of a butoxy group, affecting its reactivity and solubility.

    2-Amino-5-tert-butoxy-5-oxopentanoic acid: Contains a tert-butoxy group, which provides steric hindrance and affects its chemical behavior.

Uniqueness

2-Amino-5-butoxy-5-oxopentanoic acid is unique due to its butoxy group, which imparts specific hydrophobic properties and influences its reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

7391-23-3

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

2-amino-5-butoxy-5-oxopentanoic acid

InChI

InChI=1S/C9H17NO4/c1-2-3-6-14-8(11)5-4-7(10)9(12)13/h7H,2-6,10H2,1H3,(H,12,13)

InChI Key

JFAZZPLICZBUFT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(C(=O)O)N

Origin of Product

United States

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